N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide
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Overview
Description
N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core with an oxido group and a phenyl ring, making it a subject of interest in various fields of chemical research.
Preparation Methods
The synthesis of N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole structure.
Introduction of the Oxido Group: The oxido group is introduced through an oxidation reaction, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Phenyl Ring: The phenyl ring is typically introduced via a substitution reaction, using reagents like phenylboronic acid in the presence of a palladium catalyst.
Formation of the Pentanamide Side Chain: The final step involves the attachment of the pentanamide side chain through an amide coupling reaction, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation, especially at the oxido group, using strong oxidizing agents.
Reduction: Reduction reactions can target the oxido group or other functional groups within the molecule, using reducing agents like sodium borohydride.
Substitution: The phenyl ring and other positions on the thieno[3,4-c]pyrazole core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the pentanamide side chain can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for substitution reactions). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxido group and the thieno[3,4-c]pyrazole core play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide can be compared with other thienopyrazole derivatives, such as:
N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide: Similar structure but with an acetamide side chain instead of pentanamide.
N-(5-oxido-2-methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide: Similar structure but with a methyl group instead of a phenyl ring.
N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide: Similar structure but with a butanamide side chain instead of pentanamide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and implications for future research.
Chemical Structure and Properties
The molecular formula of this compound is C17H21N3O3S, with a molecular weight of approximately 347.43 g/mol. The compound features a thieno[3,4-c]pyrazole core, characterized by a fused thiophene and pyrazole ring structure, which contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H21N3O3S |
Molecular Weight | 347.43 g/mol |
Structural Features | Thieno[3,4-c]pyrazole core |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes may include the use of oxidizing agents like hydrogen peroxide and controlling reaction conditions to optimize yield and purity. The compound's synthesis is critical for producing it in sufficient quantities for biological testing.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially useful in treating conditions characterized by chronic inflammation.
- Antioxidant Activity : The presence of the oxido group enhances its ability to scavenge free radicals, suggesting a role in reducing oxidative stress in biological systems.
- Antimicrobial Activity : Related compounds have shown efficacy against various bacterial strains. For instance, derivatives of thieno[3,4-c]pyrazole have demonstrated inhibitory effects on bacterial cell wall biosynthesis .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Inhibition of Bacterial Growth : A study synthesized derivatives that inhibited Staphylococcus aureus MurB enzyme with significant antimicrobial activity against gram-positive bacteria . This suggests potential applications in treating infections caused by resistant strains.
- Anti-HIV Activity : Some derivatives have shown anti-HIV activity with effective concentrations below 20 µM, indicating their potential as antiviral agents .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies often focus on:
- Binding Affinity : Evaluating how well the compound binds to specific enzymes or receptors involved in inflammatory or viral processes.
- Mechanistic Pathways : Investigating the pathways through which this compound exerts its biological effects.
Properties
IUPAC Name |
N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-2-3-9-15(20)17-16-13-10-22(21)11-14(13)18-19(16)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPMEMNVNXKPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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